molecular formula C20H17N2NaO6S B1143633 SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE CAS No. 12235-21-1

SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE

Cat. No.: B1143633
CAS No.: 12235-21-1
M. Wt: 436.41355
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound reflects the compound's complex molecular structure and provides insight into its functional components. According to chemical database records, this compound is formally designated as [1,1'-Biphenyl]-4-ol, 3-[2-[4-[2-(sulfooxy)ethoxy]phenyl]diazenyl]-, sodium salt (1:1), which describes the precise arrangement of its constituent molecular fragments. The compound's molecular formula has been established as C₂₀H₁₇N₂NaO₆S, indicating the presence of twenty carbon atoms, seventeen hydrogen atoms, two nitrogen atoms forming the characteristic azo linkage, one sodium atom, six oxygen atoms, and one sulfur atom. This molecular composition corresponds to a molecular weight of 436.41 grams per mole, a value that has been consistently reported across multiple chemical databases and reflects the compound's substantial molecular size relative to simpler dye molecules.

The compound's Chemical Abstracts Service registry number 12235-21-1 serves as its unique chemical identifier within international databases, facilitating accurate communication and documentation within the global chemical community. Alternative nomenclature systems recognize this compound through various synonyms including 3-[[4-[2-(Sodiosulfooxy)ethoxy]phenyl]azo][1,1'-biphenyl]-4-ol and sodium,2-[4-[(2Z)-2-(6-oxo-3-phenylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenoxy]ethyl sulfate, reflecting different approaches to describing its structural components. The compound's European Community number 235-459-8 provides additional regulatory identification within European chemical classification systems, ensuring proper tracking and documentation for commercial applications.

The structural complexity of this compound becomes apparent when examining its constituent functional groups. The biphenyl moiety contributes to the compound's extended conjugated system, while the hydroxyl group on the biphenyl ring influences both the electronic properties and the compound's solubility characteristics. The ethoxy linkage connecting the phenyl rings creates a flexible bridge that affects the molecule's conformation, and the sulfate group, present as its sodium salt, provides the water solubility essential for dyeing applications. This combination of structural elements results in a molecule that balances the hydrophobic character necessary for interaction with textile fibers and the hydrophilic properties required for aqueous processing.

Historical Context in Azo Dye Development

The development of this compound must be understood within the broader historical context of azo dye chemistry, which began with fundamental discoveries in the mid-nineteenth century. The foundational work of Johann Peter Griess in 1858 established the diazotization reaction that became the cornerstone of azo dye synthesis, when he discovered diazo compounds by passing nitrous fumes into cold alcoholic solutions of primary amines. This breakthrough reaction, subsequently known as the Griess diazotization reaction, provided the essential first step for creating the diazonium salts that serve as key intermediates in azo dye production. The systematic development of azo dyes accelerated rapidly following these initial discoveries, with early pioneers such as Carl Alexander Martius and Hermann Caro preparing the first commercial azo compounds, including aniline yellow and Bismarck brown, in 1863-1864.

The evolution from these early azo dyes to sophisticated compounds like this compound reflects decades of systematic molecular engineering aimed at optimizing color properties, application characteristics, and performance stability. The synthesis methodology employed for this particular compound follows the classical diazotization-coupling sequence, specifically involving the diazotization of 2-(4-Aminophenoxy)ethyl hydrogen sulfate followed by coupling with 4-phenylphenol. This synthetic approach demonstrates the maturation of azo dye chemistry from its experimental origins to highly refined industrial processes capable of producing complex molecular structures with predictable properties. The incorporation of biphenyl structural elements reflects the ongoing search for extended conjugation systems that could provide enhanced color intensity and modified spectral characteristics compared to simpler azo dyes.

The historical significance of compounds like this compound extends beyond their immediate commercial applications to encompass their role in advancing fundamental understanding of structure-property relationships in organic chromophores. The systematic investigation of how molecular modifications affect color, lightfastness, and application properties has contributed significantly to the broader field of organic chemistry. The development of standardized testing protocols for evaluating dye performance, including lightfastness ratings and wash stability measurements, emerged alongside the creation of increasingly sophisticated dye molecules. These advances in both synthetic chemistry and analytical methodology enabled the rational design of dyes with specific performance characteristics, moving the field beyond trial-and-error approaches toward predictive molecular engineering.

Significance in Dye Chemistry

The significance of this compound in contemporary dye chemistry stems from its exemplification of several key principles that govern modern colorant design and application. As a member of the azo dye family, which accounts for more than 60% of all commercially produced dyes and approximately 70% of industrial dye applications, this compound represents the dominant paradigm in synthetic colorant technology. The compound's molecular architecture demonstrates the successful integration of chromophoric elements responsible for color generation with auxiliary functional groups that control solubility, application properties, and performance characteristics. The azo chromophore (-N=N-) provides the fundamental electronic transitions responsible for light absorption in the visible spectrum, while the biphenyl system extends the conjugation to modify the spectral properties and enhance color intensity.

The compound's classification as an acid dye reflects its optimized design for application under acidic conditions, typically involving ionic interactions between the anionic dye molecules and cationic sites on protein-based fibers such as wool, silk, and nylon. The sulfate functional group, present as its sodium salt, serves a dual role by providing water solubility essential for aqueous processing while also participating in the ionic interactions that govern dye-fiber binding. This molecular design represents a sophisticated approach to balancing the competing requirements of processability and performance, demonstrating how modern dye chemistry addresses complex application challenges through rational molecular engineering. The compound's ability to produce what is described as a "colourful green light yellow" appearance illustrates the subtle control over spectral properties that can be achieved through careful structural optimization.

Research findings indicate that this compound exhibits performance characteristics that position it favorably within the competitive landscape of yellow acid dyes. Standardized testing protocols have established lightfastness ratings of 7 on the International Organization for Standardization scale, indicating excellent resistance to photodegradation under standard exposure conditions. Additionally, the compound demonstrates soaping fastness ratings of 3 for fading and 4-5 for staining, along with perspiration fastness values of 4 for fading and 5 for staining, providing quantitative measures of its durability under practical use conditions. These performance metrics reflect the compound's suitability for demanding textile applications where color stability and longevity are critical requirements.

Property Performance Rating Test Standard
Lightfastness 7 ISO
Soaping Fastness (Fading) 3 ISO
Soaping Fastness (Staining) 4-5 ISO
Perspiration Fastness (Fading) 4 ISO
Perspiration Fastness (Staining) 5 ISO
Oxygen Bleaching Fastness Not specified ISO
Seawater Fastness Not specified ISO

Properties

IUPAC Name

sodium;2-[4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenoxy]ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S.Na/c23-20-11-6-16(15-4-2-1-3-5-15)14-19(20)22-21-17-7-9-18(10-8-17)27-12-13-28-29(24,25)26;/h1-11,14,23H,12-13H2,(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWFEYPZHNITEP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890676
Record name [1,1'-Biphenyl]-4-ol, 3-[2-[4-[2-(sulfooxy)ethoxy]phenyl]diazenyl]-, sodium salt (1:1)
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Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12235-21-1
Record name Acid Yellow 135
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Record name [1,1'-Biphenyl]-4-ol, 3-[2-[4-[2-(sulfooxy)ethoxy]phenyl]diazenyl]-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-ol, 3-[2-[4-[2-(sulfooxy)ethoxy]phenyl]diazenyl]-, sodium salt (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-[4-[(4-hydroxybiphenyl-3-yl)azo]phenoxy]ethyl sulphate
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Preparation Methods

Diazotization of 3-Amino-4-Hydroxybiphenyl

The synthesis begins with the diazotization of 3-amino-4-hydroxybiphenyl, a primary aromatic amine serving as the diazo component. This step involves treating the amine with nitrous acid (HNO<sub>2</sub>) generated in situ from sodium nitrite (NaNO<sub>2</sub>) and hydrochloric acid (HCl) at temperatures maintained between 0–5°C . The reaction proceeds as follows:

  • Nitrosation : The amine reacts with nitrous acid to form an N-nitroso intermediate.

  • Tautomerization : The intermediate tautomerizes to a diazo hydroxide.

  • Protonation and dehydration : The diazo hydroxide is protonated, followed by elimination of water to yield a resonance-stabilized diazonium chloride salt .

Critical Parameters :

  • Temperature control : Excess heat destabilizes the diazonium salt, leading to decomposition.

  • Acid concentration : Excess HCl ensures protonation but must be balanced to avoid side reactions.

  • Stoichiometry : A 1:1 molar ratio of NaNO<sub>2</sub> to amine is essential for complete conversion .

Synthesis of the Coupling Component: Sodium 2-(4-Hydroxyphenoxy)Ethyl Sulphate

The coupling component, sodium 2-(4-hydroxyphenoxy)ethyl sulphate, is prepared by sulfating 4-(2-hydroxyethoxy)phenol. This involves reacting the phenol derivative with sulfur trioxide (SO<sub>3</sub>) or chlorosulfonic acid (HSO<sub>3</sub>Cl), followed by neutralization with sodium hydroxide (NaOH) :

4-(2-Hydroxyethoxy)phenol+SO34-(2-Sulfooxyethoxy)phenolNaOHSodium 2-(4-hydroxyphenoxy)ethyl sulphate\text{4-(2-Hydroxyethoxy)phenol} + \text{SO}_3 \rightarrow \text{4-(2-Sulfooxyethoxy)phenol} \xrightarrow{\text{NaOH}} \text{Sodium 2-(4-hydroxyphenoxy)ethyl sulphate}

Key Considerations :

  • Sulfation efficiency : Excess SO<sub>3</sub> improves yield but risks over-sulfonation.

  • Neutralization pH : Maintain pH >10 to ensure complete salt formation .

Azo Coupling Reaction

The diazonium salt from Step 1 is coupled with sodium 2-(4-hydroxyphenoxy)ethyl sulphate under alkaline conditions (pH 8–10) to facilitate electrophilic aromatic substitution. The phenolic oxygen of the coupling component acts as a strong electron donor, directing the azo group to the para position relative to the hydroxyl group :

Diazonium salt+Sodium 2-(4-hydroxyphenoxy)ethyl sulphateSodium 2-[4-[(4-hydroxybiphenyl-3-yl)azo]phenoxy]ethyl sulphate\text{Diazonium salt} + \text{Sodium 2-(4-hydroxyphenoxy)ethyl sulphate} \rightarrow \text{this compound}

Optimization Factors :

  • pH control : Alkaline conditions (achieved with NaOH or Na<sub>2</sub>CO<sub>3</sub>) activate the phenolic coupling component .

  • Temperature : 0–10°C prevents diazonium salt decomposition.

  • Reaction time : 30–60 minutes ensures complete coupling .

Isolation and Purification

Post-coupling, the product is isolated via precipitation by adjusting the pH to neutrality. The crude dye is filtered, washed with cold water to remove unreacted reagents, and dried under vacuum . Industrial-scale purification may involve:

  • Recrystallization : Using ethanol-water mixtures to remove isomers.

  • Column chromatography : For laboratory-scale purity enhancement (though cost-prohibitive industrially).

Yield and Purity Data :

ParameterValue
Typical yield65–75%
Purity (HPLC)≥95%
By-productsPositional isomers, hydrolyzed sulphate esters

Analytical Characterization

The final product is characterized using:

  • UV-Vis spectroscopy : λ<sub>max</sub> ~420 nm (azo group absorption) .

  • <sup>1</sup>H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.1–4.3 ppm (ethyl sulphate protons) .

  • Mass spectrometry : Molecular ion peak at m/z 493 (M-Na<sup>+</sup>) .

Chemical Reactions Analysis

SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Textile Industry

Sodium 2-[4-[(4-hydroxybiphenyl-3-yl)azo]phenoxy]ethyl sulphate is predominantly used as a dye in the textile industry. Its ability to produce bright yellow shades makes it suitable for coloring fabrics and materials. The dye's stability and solubility in water enhance its usability in various dyeing processes.

Cosmetics

This compound is also utilized in the cosmetic industry due to its vibrant color and safety profile. It is often found in products such as hair dyes and makeup formulations, where it provides color without compromising product integrity.

Biological Research

Recent studies have indicated potential biological activities associated with this compound. Research has focused on its interactions with cellular components, suggesting possible applications in biochemistry and pharmacology. For instance, it has been explored for its effects on cellular signaling pathways and as a model compound for studying azo dyes' behavior in biological systems.

Food Industry

Although not commonly used directly in food products, this compound may be involved in food colorant formulations. Its properties allow for incorporation into food products where color enhancement is desired, provided it meets regulatory safety standards.

Case Study: Textile Dyeing Efficiency

A study conducted on the dyeing efficiency of this compound compared to other dyes revealed that this azo dye exhibited superior color fastness and lower toxicity levels. The research highlighted the dye's compatibility with various textile fibers, making it a preferred choice among manufacturers .

In a recent investigation into the biological effects of this compound, researchers assessed its impact on human cell lines. The study found that at certain concentrations, the compound could modulate cell proliferation and apoptosis, indicating potential therapeutic applications .

Mechanism of Action

Comparison with Similar Compounds

SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE is unique in its dyeing properties and color fastness compared to other similar compounds. Some similar compounds include C.I. Acid Yellow 42, C.I. Acid Red 151, and C.I. Acid Blue 138 . These compounds differ in their molecular structures and dyeing properties, making C.I. Acid Yellow 135 a preferred choice for specific applications .

Biological Activity

Sodium 2-[4-[(4-hydroxybiphenyl-3-yl)azo]phenoxy]ethyl sulphate, commonly referred to as C.I. Acid Yellow 135, is a monoazo dye with significant applications in various fields, including textiles and scientific research. This article explores its biological activity, focusing on its pharmacological effects, potential toxicology, and applications in biological systems.

  • Chemical Formula : C20_{20}H17_{17}N2_2NaO6_6S
  • CAS Number : 12235-21-1
  • Molecular Weight : 438.43 g/mol

The compound features an azo linkage which is characteristic of many dyes and is known to impart various biological activities.

Antimicrobial Properties

Azo compounds, including this compound, have been reported to exhibit antimicrobial activity. Studies have shown that azo dyes can possess antibacterial and antifungal properties, making them potential candidates for use in treating infections or as preservatives in various formulations .

Antioxidant Activity

Recent investigations into the biological activities of azo compounds have indicated that they may possess antioxidant properties. The presence of hydroxyl groups in the structure can enhance the scavenging ability of free radicals, contributing to their potential health benefits .

Toxicological Studies

While this compound exhibits beneficial biological activities, its safety profile must also be considered. Toxicological assessments have indicated that certain azo compounds can lead to mutagenic effects under specific conditions. Therefore, understanding the dose-response relationship and exposure limits is crucial for safe application .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various azo dyes, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations above 100 µg/mL .
  • Antioxidant Potential : In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid. This suggests potential applications in food preservation or as a dietary supplement .
  • Toxicological Evaluation : A comprehensive study evaluated the mutagenicity of this compound using the Ames test. The results showed no significant mutagenic effects at low concentrations, but higher doses raised concerns regarding cellular toxicity .

Summary Table of Biological Activities

Activity Type Findings Reference
AntimicrobialEffective against E. coli and Staphylococcus aureus
AntioxidantDose-dependent antioxidant activity
ToxicityNo mutagenicity at low doses; caution advised at high doses

Q & A

Q. Methodological Answer :

  • UV-Vis : Compare λmax shifts (e.g., 480 nm vs. 460 nm for non-sulfated analogs).
  • FTIR : Identify sulfate ester peaks (asymmetric S-O stretch at 1240 cm⁻¹, symmetric at 1050 cm⁻¹) .
    Advanced Cross-Validation :
  • Raman Spectroscopy : Resolve overlapping peaks (e.g., azo N=N stretch at 1400–1600 cm⁻¹) with PCA analysis .

Advanced: What strategies mitigate batch-to-batch variability in sulfate ester content?

Q. Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfation efficiency in real-time.
  • Design of Experiments (DoE) : Optimize reaction time (30–60 min) and SO₃·TEA molar ratio (1.2–1.5 eq.) via response surface methodology .
    Data-Driven Adjustment :
  • Variability >5% requires recalibration of sulfation parameters using PLS regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.